molecular formula C18H23N5O4 B125684 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine CAS No. 141345-10-0

2-(3-Cyclopentyl-1-propyn-1-yl)adenosine

Cat. No. B125684
M. Wt: 373.4 g/mol
InChI Key: ACTXLGWFGGOOKX-XKLVTHTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Cyclopentyl-1-propyn-1-yl)adenosine (CPPA) is a potent and selective adenosine A1 receptor agonist. It is a synthetic compound that has been extensively used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.

Mechanism Of Action

2-(3-Cyclopentyl-1-propyn-1-yl)adenosine acts as a potent and selective agonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Activation of adenosine A1 receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release, neuronal excitability, and synaptic plasticity.

Biochemical And Physiological Effects

2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease neuronal excitability and synaptic plasticity in the hippocampus, which may contribute to its neuroprotective effects. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been shown to decrease heart rate and blood pressure, indicating its potential use as a cardiovascular drug.

Advantages And Limitations For Lab Experiments

2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has several advantages for lab experiments. It is a potent and selective agonist of adenosine A1 receptors, which allows for the specific activation of these receptors in various tissues. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine is also relatively stable and can be easily synthesized in large quantities. However, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has some limitations for lab experiments. It has a short half-life in vivo, which limits its use in long-term studies. In addition, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine may have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are several future directions for the use of 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine in scientific research. One direction is to investigate the role of adenosine A1 receptors in other physiological and pathological processes, such as inflammation and cancer. Another direction is to develop more stable and selective agonists of adenosine A1 receptors for long-term studies. Finally, the use of 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine in combination with other drugs or therapies may provide new insights into the treatment of various diseases.

Synthesis Methods

2-(3-Cyclopentyl-1-propyn-1-yl)adenosine can be synthesized using a multi-step reaction process starting from commercially available 5'-O-dimethoxytrityladenosine. The synthesis involves several chemical transformations, including the introduction of a cyclopentyl group and a propyn-1-yl group at the 3 and 1 positions of the adenine ring, respectively. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has also been used to study the role of adenosine A1 receptors in pain processing, sleep regulation, and cardiovascular function.

properties

CAS RN

141345-10-0

Product Name

2-(3-Cyclopentyl-1-propyn-1-yl)adenosine

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(3-cyclopentylprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H23N5O4/c19-16-13-17(22-12(21-16)7-3-6-10-4-1-2-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h9-11,14-15,18,24-26H,1-2,4-6,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1

InChI Key

ACTXLGWFGGOOKX-XKLVTHTNSA-N

Isomeric SMILES

C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

SMILES

C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Canonical SMILES

C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Other CAS RN

141345-10-0

synonyms

2-(3-cyclopentyl-1-propyn-1-yl)adenosine
CPP-adenosine

Origin of Product

United States

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